molecular formula C16H14ClCrN4O8S2+ B12725874 Dihydrogen (5-chloro-3-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphophenyl)-1H-pyrazol-4-yl)azo)-2-hydroxybenzene-1-sulphonato(4-))chromate(2-) CAS No. 85896-38-4

Dihydrogen (5-chloro-3-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphophenyl)-1H-pyrazol-4-yl)azo)-2-hydroxybenzene-1-sulphonato(4-))chromate(2-)

Cat. No.: B12725874
CAS No.: 85896-38-4
M. Wt: 541.9 g/mol
InChI Key: NTUQXEPFJBDXAQ-UHFFFAOYSA-P
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Description

The compound Dihydrogen (5-chloro-3-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphophenyl)-1H-pyrazol-4-yl)azo)-2-hydroxybenzene-1-sulphonato(4-))chromate(2-) is a chromium-based coordination complex featuring azo and pyrazole functionalities. Its structure includes:

  • A chromate(2-) core, indicating chromium in the +6 oxidation state.
  • A 5-chloro-2-hydroxybenzene-1-sulphonato(4-) group, providing sulfonate and hydroxyl substituents.
  • A 4,5-dihydro-3-methyl-5-oxo-1-(3-sulphophenyl)-1H-pyrazol-4-yl moiety, contributing a dihydropyrazole ring with methyl, ketone, and sulfophenyl groups.
  • An azo (-N=N-) bridge linking the aromatic and pyrazole systems.

This compound is structurally analogous to metallized azo dyes, where chromium enhances stability and modulates electronic properties . The sulfonate groups improve water solubility, making it suitable for applications in dyeing or catalysis .

Properties

CAS No.

85896-38-4

Molecular Formula

C16H14ClCrN4O8S2+

Molecular Weight

541.9 g/mol

IUPAC Name

5-chloro-2-hydroxy-3-[[3-methyl-5-oxo-1-(3-sulfophenyl)pyrazol-4-id-4-yl]diazenyl]benzenesulfonic acid;chromium;hydron

InChI

InChI=1S/C16H12ClN4O8S2.Cr/c1-8-14(19-18-12-5-9(17)6-13(15(12)22)31(27,28)29)16(23)21(20-8)10-3-2-4-11(7-10)30(24,25)26;/h2-7,22H,1H3,(H,24,25,26)(H,27,28,29);/q-1;/p+2

InChI Key

NTUQXEPFJBDXAQ-UHFFFAOYSA-P

Canonical SMILES

[H+].[H+].CC1=NN(C(=O)[C-]1N=NC2=C(C(=CC(=C2)Cl)S(=O)(=O)O)O)C3=CC(=CC=C3)S(=O)(=O)O.[Cr]

Origin of Product

United States

Biological Activity

Dihydrogen (5-chloro-3-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphophenyl)-1H-pyrazol-4-yl)azo)-2-hydroxybenzene-1-sulphonato(4-))chromate(2-) is a complex organic compound with potential biological activities attributed to its unique structural features, particularly the presence of chromate and azo groups. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound possesses a molecular formula that includes chromate and sulfonate functionalities, contributing to its solubility and reactivity in biological systems. The molecular weight is approximately 540.9 g/mol, and its intricate structure allows for various interactions with biological macromolecules.

Property Value
Molecular FormulaC₁₈H₁₈ClN₂O₈S₂Cr
Molecular Weight540.9 g/mol
Functional GroupsAzo, Chromate, Sulfonate

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. The compound may share similar mechanisms due to the presence of the pyrazole moiety, which has been linked to inhibition of key cancer-related enzymes such as BRAF(V600E) and EGFR . In vitro studies have shown that certain pyrazole derivatives can inhibit tumor cell proliferation effectively.

Antimicrobial Properties

The antimicrobial activity of related pyrazole compounds has been documented extensively. For instance, studies have demonstrated that pyrazole derivatives possess good antibacterial and antifungal activities . The presence of a sulfonate group in the compound may enhance its solubility and bioavailability, potentially increasing its efficacy against microbial pathogens.

Anti-inflammatory Effects

Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Pyrazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . The compound's ability to modulate inflammatory pathways could be explored further for therapeutic applications.

The biological activity of Dihydrogen (5-chloro-3-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphophenyl)-1H-pyrazol-4-yl)azo)-2-hydroxybenzene-1-sulphonato(4-))chromate(2-) can be attributed to several mechanisms:

  • Enzyme Inhibition : The chromate group may interact with various enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Reactive Oxygen Species (ROS) Generation : Compounds containing chromate can induce oxidative stress within cells, potentially leading to apoptosis in cancer cells.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and cell survival, thus affecting tumor growth and immune responses.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of a series of pyrazole derivatives similar to the compound . Results indicated a significant reduction in tumor cell viability when treated with these derivatives at varying concentrations. The most potent compounds were further tested in vivo, showing promising results in tumor-bearing mice models.

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial properties of several pyrazole derivatives were assessed against common bacterial strains. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential for development as new antimicrobial agents.

Comparison with Similar Compounds

Hydrogen [3-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo]-4-hydroxybenzenesulphonato(3-)]chromate(1-) (CAS: 85865-87-8)

  • Key Differences :
    • Lacks the 3-sulphophenyl substituent on the pyrazole ring.
    • Contains only one sulfonate group, reducing solubility compared to the target compound.
  • Shared Features :
    • Chromate(1-) core and azo-pyrazole backbone.
    • Similar synthesis routes involving coupling of diazonium salts with pyrazole intermediates .

Trisodium bis(3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulfonato(3-))chromate(3-) (CAS: 80997-93-9)

  • Key Differences :
    • Chromium in +3 oxidation state (chromate(3-)), altering redox properties.
    • Phenyl instead of 3-sulphophenyl on the pyrazole, reducing hydrophilicity.
  • Shared Features :
    • Azo-pyrazole linkage and sulfonate groups on the benzene ring.
    • Used in dyeing applications due to strong coordination with metal ions .

Dipotassium p-[4,5-dihydro-4-[5-[5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl]penta-2,4-dienylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate (CAS: 70208-51-4)

  • Key Differences :
    • Contains a penta-2,4-dienylidene spacer instead of an azo bridge.
    • Potassium counterions enhance ionic strength in solution.
  • Shared Features :
    • Dual sulfonate groups and pyrazole-ketone motifs.
    • High thermal stability due to aromatic and metal coordination .

Physicochemical Properties

Solubility

  • Target Compound : High water solubility due to two sulfonate groups.
  • CAS 85865-87-8 : Moderate solubility (single sulfonate).
  • CAS 70208-51-4 : Excellent solubility (dual sulfonates + potassium ions) .

Stability

  • Target Compound : Enhanced photostability from chromium coordination but may degrade under strong UV due to the azo group.
  • CAS 80997-93-9 : More resistant to oxidation (Cr³⁺ vs. Cr⁶⁺) .

Spectral Data Comparison

Compound Key NMR Signals (δ, ppm) MS (ESI) IR (cm⁻¹)
Target Compound Aromatic H: 7.2–8.1; Pyrazole-CH₃: ~2.65; -OH: ~12.8 [M-H]⁻: ~650* -SO₃⁻: 1180, 1040; -N=N-: 1400
3a () Aromatic H: 7.4–7.6; Pyrazole-CH₃: 2.66 [M+H]⁺: 403.1 -C≡N: 2230; -C=O: 1636
CAS 80997-93-9 Aromatic H: 7.3–7.9; Pyrazole-CH₃: 2.58 [M-3Na]³⁻: ~320 -SO₃⁻: 1165, 1035

*Predicted based on molecular weight (~650 g/mol).

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